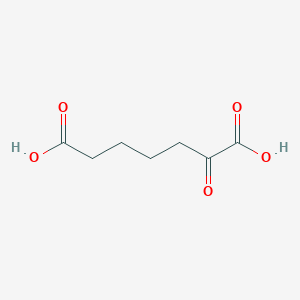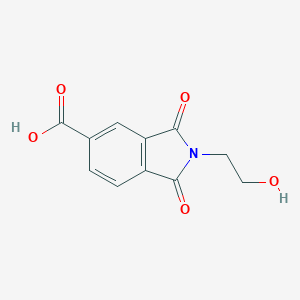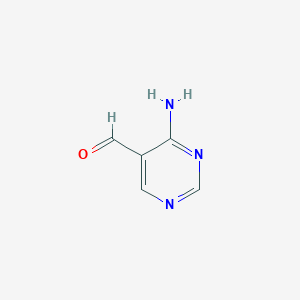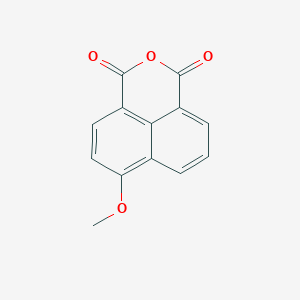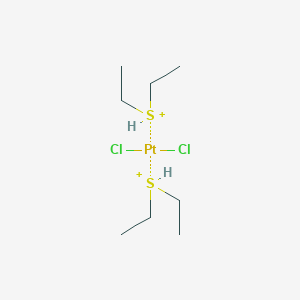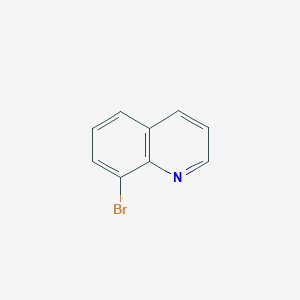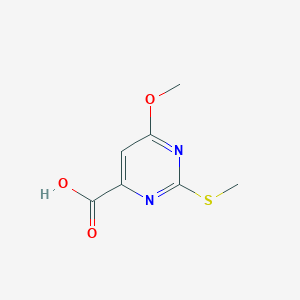
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is not well understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid exhibits a range of biochemical and physiological effects. It has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans. Additionally, this compound has been shown to exhibit antitumor activity against a range of cancer cell lines. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid in lab experiments is its broad range of potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and limit its potential use in certain experiments.
Future Directions
There are several potential future directions for research involving 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. One potential area of study is the development of novel therapeutic agents based on this compound. Additionally, further investigation into the mechanism of action of this compound may provide insight into its potential use in the treatment of various diseases. Furthermore, studies investigating the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its potential use in clinical settings.
Synthesis Methods
The synthesis of 6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves the reaction of 2-chloro-6-methoxypyrimidine-4-carboxylic acid with sodium methylthiolate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with a yield of approximately 80%.
Scientific Research Applications
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antifungal, antitumor, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
properties
CAS RN |
15584-03-9 |
|---|---|
Product Name |
6-Methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylic acid |
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) |
InChI Key |
GYVNDEWERGAJHW-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)O)SC |
Other CAS RN |
15584-03-9 |
synonyms |
6-methoxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



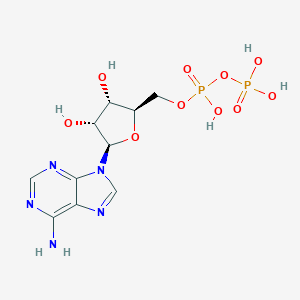
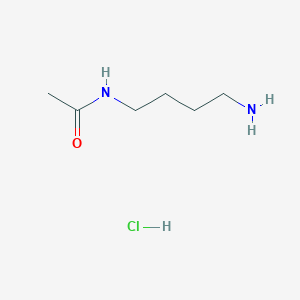
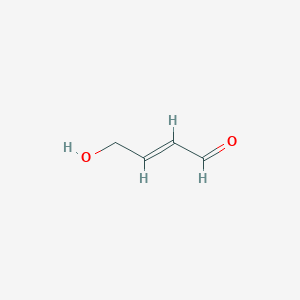
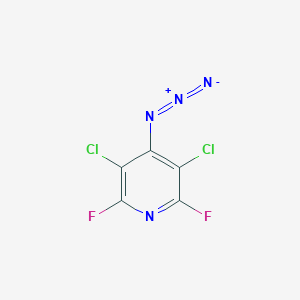
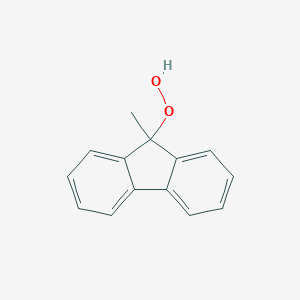
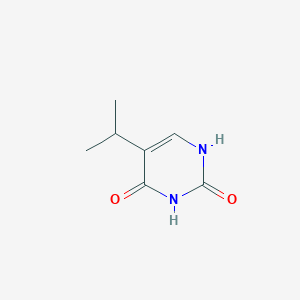
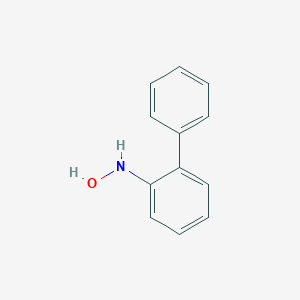
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
